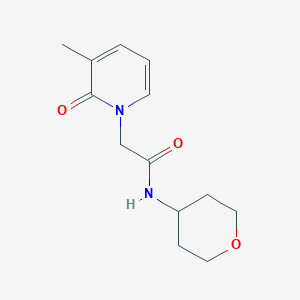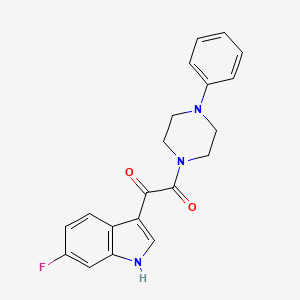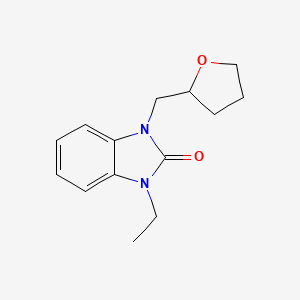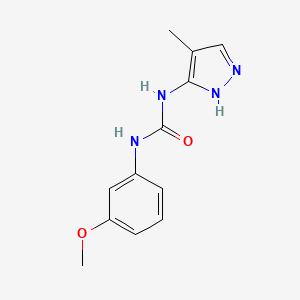
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community. This compound is commonly known as MOA-728 and is used in various scientific research applications. MOA-728 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, appetite, and other physiological processes.
作用機序
MOA-728 works by inhibiting the activity of 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues. By increasing anandamide levels, MOA-728 can modulate the endocannabinoid system and regulate various physiological processes.
Biochemical and Physiological Effects
MOA-728 has been shown to have several biochemical and physiological effects. In animal studies, MOA-728 has been shown to produce analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. MOA-728 has also been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
MOA-728 has several advantages for laboratory experiments. It is a potent and selective inhibitor of 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide, which allows for precise modulation of the endocannabinoid system. MOA-728 has also been optimized for high yields and purity, making it suitable for various biochemical and pharmacological assays. However, MOA-728 has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
将来の方向性
MOA-728 has several potential future directions for scientific research. It can be further investigated for its therapeutic potential in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. MOA-728 can also be used as a tool compound to study the endocannabinoid system and its role in various physiological processes. Additionally, MOA-728 can be modified to improve its solubility and stability, which can enhance its efficacy in laboratory experiments.
Conclusion
In conclusion, MOA-728 is a potent and selective inhibitor of 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide that has gained significant attention in the scientific community. It has several potential therapeutic applications and can be used as a tool compound to study the endocannabinoid system. MOA-728 has advantages and limitations for laboratory experiments, and its future directions include investigating its therapeutic potential and improving its solubility and stability.
合成法
The synthesis of MOA-728 involves several steps, including the reaction of 3-methyl-2-pyridone with ethyl chloroacetate to form ethyl 3-methyl-2-pyridylacetate. This compound is then reacted with sodium hydride and 4-bromooxane to form 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide. The synthesis of MOA-728 has been optimized to produce high yields and purity.
科学的研究の応用
MOA-728 has been extensively studied for its potential therapeutic applications. As a 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide inhibitor, MOA-728 has been shown to increase anandamide levels in the brain, which can lead to analgesic, anxiolytic, and antidepressant effects. MOA-728 has also been investigated for its potential in treating drug addiction, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-3-2-6-15(13(10)17)9-12(16)14-11-4-7-18-8-5-11/h2-3,6,11H,4-5,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUOGVMKQFRWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)

![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
